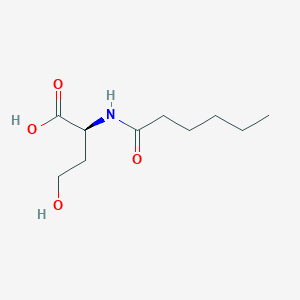
N-Hexanoyl-L-Homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexanoyl-L-homoserine is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a mechanism of cell-to-cell communication in gram-negative bacteria. This compound is particularly significant in regulating gene expression and influencing various bacterial behaviors, including virulence, biofilm formation, and antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexanoyl-L-homoserine can be synthesized through a reaction between hexanoyl chloride and L-homoserine lactone. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-hexanoyl-L-homoserine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted lactones, depending on the specific reagents and conditions used .
Scientific Research Applications
N-hexanoyl-L-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study quorum sensing and its inhibition.
Biology: It plays a crucial role in understanding bacterial communication and behavior.
Medicine: Research focuses on its potential as a target for developing new antibiotics and anti-virulence drugs.
Industry: It is used in wastewater treatment to enhance the carbon fixation capacity of algae-bacteria systems
Mechanism of Action
N-hexanoyl-L-homoserine exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation or repression of target genes. This regulation affects various cellular processes, including virulence factor production, biofilm formation, and antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
- N-octanoyl-L-homoserine lactone
- N-decanoyl-L-homoserine lactone
- N-hexanoyl-DL-homoserine lactone
- N-(3-oxooctanoyl)-L-homoserine lactone
- N-(3-oxododecanoyl)-L-homoserine lactone
Uniqueness
N-hexanoyl-L-homoserine is unique due to its specific chain length and the resulting biological activity. Its shorter chain length compared to other similar compounds allows it to diffuse more easily through bacterial membranes, making it a more effective signaling molecule in certain bacterial species .
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2S)-2-(hexanoylamino)-4-hydroxybutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-9(13)11-8(6-7-12)10(14)15/h8,12H,2-7H2,1H3,(H,11,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
BJLILZXVIKTHKQ-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CCO)C(=O)O |
Canonical SMILES |
CCCCCC(=O)NC(CCO)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


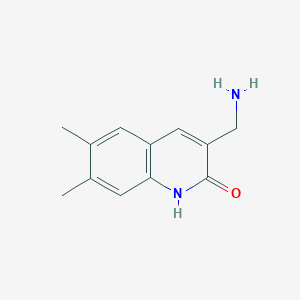


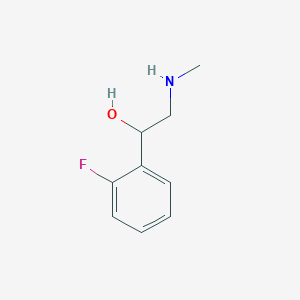
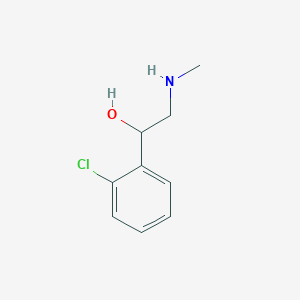


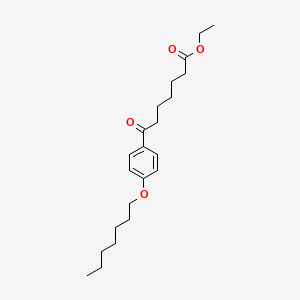
![Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1371863.png)

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene](/img/structure/B1371867.png)

![[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride](/img/structure/B1371869.png)

